molecular formula C11H8BrFO2 B15261521 5-Bromo-4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

5-Bromo-4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

Cat. No.: B15261521
M. Wt: 271.08 g/mol
InChI Key: LXVHHUDUYYWRBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a synthetic organic compound with the molecular formula C11H8BrFO2 and a molecular weight of 271.08 . This compound is characterized by the presence of bromine and fluorine atoms attached to a cyclopropa[a]indene core, making it a unique structure in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid typically involves multi-step organic reactions. The starting materials often include substituted indenes, which undergo bromination and fluorination reactions under controlled conditions. The cyclopropanation step is crucial to form the cyclopropa[a]indene core. Common reagents used in these reactions include bromine, fluorine sources, and cyclopropanation agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

5-Bromo-4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and allows it to form strong interactions with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and fluorine atoms in 5-Bromo-4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid makes it unique compared to its analogs. This dual halogenation can enhance its reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H8BrFO2

Molecular Weight

271.08 g/mol

IUPAC Name

5-bromo-4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid

InChI

InChI=1S/C11H8BrFO2/c12-10-5-3-6-8(9(6)11(14)15)4(5)1-2-7(10)13/h1-2,6,8-9H,3H2,(H,14,15)

InChI Key

LXVHHUDUYYWRBL-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2C(=O)O)C3=C1C(=C(C=C3)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.